L-Serine

Description

Properties

IUPAC Name |

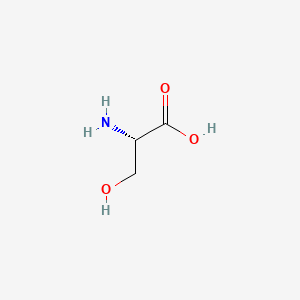

(2S)-2-amino-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Record name | serine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Serine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25821-52-7 | |

| Record name | L-Serine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID301031857, DTXSID60883230 | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.6 g/cu cm @ 22 °C | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |

CAS No. |

56-45-1, 6898-95-9 | |

| Record name | L-Serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Serine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452VLY9402 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C (decomposes), 228 °C | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Serine Hydroxymethyltransferase (SHMT)-Mediated Conversion

The enzymatic synthesis of this compound leverages SHMT to catalyze the reversible conversion of glycine and formaldehyde into this compound. A patented method involves pretreating microbial cells (e.g., Corynebacterium glutamicum) to selectively inhibit serine deaminase (SD) activity while preserving SHMT functionality. This is achieved by maintaining dissolved oxygen levels ≥1 ppm during cell suspension pretreatment at ≤60°C. The reaction proceeds under alkaline conditions (pH 6–9) at 40–50°C for 20–30 hours, using glycine (5M) and formaldehyde (37–43% formalin) as substrates. Post-reaction, the mixture is acidified to pH ≤5, filtered to remove cell debris, and crystallized to yield this compound with minimal decomposition.

Key Process Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes SHMT activity |

| pH | 7.5–8.0 | Stabilizes enzyme structure |

| Formaldehyde Addition | Continuous feeding | Prevents enzyme inhibition |

This method achieves a molar conversion efficiency of 46–53% from glycine, though yields are limited by substrate inhibition and byproduct formation.

Crystallization and Optical Purity Enhancement

A solvent-mediated crystallization process using methanol-water (60:40 wt/wt) at 313.15 K for 48 hours enriches this compound optical purity to 99.4%. Starting with a racemic mixture, the slurry reaches thermodynamic equilibrium, favoring L-enantiomer crystallization due to differential solubility. The liquid phase is filtered and dried, yielding high-purity crystals suitable for pharmaceutical applications.

Microbial Fermentation Strategies

Metabolic Engineering of Escherichia coli

E. coli strains engineered for this compound production involve deletions of serine degradation genes (sdaA, sdaB, tdcG, glyA) and overexpression of feedback-resistant serine biosynthesis enzymes (serA^\text{fbr}, serB, serC). Fed-batch fermentation with glucose feeding achieves 11.7 g/L this compound at 0.43 g/g glucose yield. However, serine toxicity (>1.6 g/L) initially limited biomass accumulation, necessitating adaptive laboratory evolution (ALE) to enhance tolerance. Mutations in thrA (S357R) and overexpression of the eamA transporter increased tolerance to 25 g/L, enabling prolonged fermentation.

Comparative Performance of Engineered Strains:

Coryneform Bacterium Fermentation

Coryneform bacteria (e.g., Corynebacterium glutamicum) with enhanced phosphoserine phosphatase (PSP) activity produce this compound via glycolytic intermediates. By overexpressing serB and serC, these strains bypass feedback inhibition, achieving titers of 53 g/L in glycine-methanol media. This method avoids precursor dependency, reducing costs compared to enzymatic approaches.

Abiotic and Chemical Synthesis

UV-Induced Formation in Interstellar Ices

This compound forms abiotically under UV irradiation of methanol, water, hydrogen cyanide, and ammonia ices. This pathway, relevant to astrobiology, highlights serine’s prebiotic potential but lacks industrial scalability due to low yields and uncontrolled stereochemistry.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Aldehyde Condensation

L-serine reacts with aldehydes (e.g., formaldehyde) under enzymatic catalysis to form derivatives like β-methyl-L-serine:

| Derivative | Substrate | Aldehyde | Enzyme Source |

|---|---|---|---|

| β-Methyl-L-serine | L-β-alanine | Formaldehyde | Recombinant protein |

| β-Ethyl-L-serine | L-2-amino-n-butyric acid | Formaldehyde | Recombinant protein |

Racemization and Pyruvate Formation

Serine racemase catalyzes:

Simultaneously, it dehydrates this compound to pyruvate:

-

Kinetics : Pyruvate formation rate = 2.5× faster than D-serine synthesis .

-

Deuterium exchange : Observed in heavy water (), revealing a novel side reaction .

Periodate-Mediated Oxidation

In alkaline medium (30°C):

-

Key findings :

Table 1 : Effect of [OH] on pseudo-first-order rate constants () at 30°C

| [OH] (mol/dm³) | (s⁻¹) |

|---|---|

| 0.20 | 18.2 |

| 0.50 | 10.4 |

| 0.70 | 7.8 |

Thermochemical Data

Proton affinity of deprotonated this compound:

Role in Neuromodulation

D-serine, synthesized from this compound by serine racemase, co-activates NMDA receptors via the glycine-binding site (NR1 subunit). Overexpression correlates with neurotoxicity, while deficiency links to schizophrenia .

Scientific Research Applications

L-serine has a wide range of applications in scientific research:

Biology: this compound plays a role in the synthesis of purines, pyrimidines, and sphingolipids.

Industry: this compound is used in the production of detergents, cosmetics, and food additives.

Mechanism of Action

L-serine exerts its effects through various mechanisms:

Protein Synthesis: this compound is incorporated into proteins during translation.

Neurotransmission: D-serine acts as a neurotransmitter in the brain, regulating neurotransmission by acting as an agonist at the glycine site of NMDA receptors.

Metabolism: this compound is involved in the biosynthesis of purines, pyrimidines, and other amino acids.

Comparison with Similar Compounds

Inhibitory Potency in Enzymatic Contexts

L-serine exhibits distinct inhibitory properties compared to other phosphatase inhibitors. In Mycobacterium tuberculosis SerB2 (MtSerB2), this compound acts as a feedback inhibitor with an IC50 of 0.78 mM, outperforming Chlorpromazine (IC50 = 0.92 mM) and Sodium vanadate (IC50 = 2.5 mM) . However, its efficacy drops drastically against the PSP domain (IC50 = 823.7 mM), suggesting binding specificity to ACT domains rather than the catalytic site. This contrasts with non-competitive inhibitors like Chlorpromazine, which target alternative regions (e.g., Arg177) .

Table 1: Inhibitory Potency of Compounds Against MtSerB2

| Compound | IC50 (Full-Length) | IC50 (PSP Domain) |

|---|---|---|

| This compound | 0.78 mM | 823.7 mM |

| Chlorpromazine | 0.92 mM | 6.25 mM |

| Sodium vanadate | 2.5 mM | 2.5 mM |

Enzymatic Affinity and Utilization

Enzymes utilizing this compound exhibit varied substrate affinities. Serine racemase, which converts this compound to D-serine, has a Km of 4–10 mM , while cystathionine β-synthase (involved in homocysteine metabolism) shows a similar low affinity (Km > 4 mM) . This contrasts with glycolysis, which produces ATP with a lower ATP-to-enzyme ratio (3.8:1) compared to this compound catabolism (15:1 via this compound deaminase) .

Neurological Role and Comparison with Glycine

Both this compound and glycine are neurotransmitters, but this compound is critical for CNS development due to its de novo synthesis in astrocytes. Glycine levels are more dependent on dietary intake and hepatic synthesis. Deficiencies in this compound biosynthesis cause irreversible neurological damage, whereas glycine deficiencies are rare .

Derivative Compounds: this compound vs. Phosphatidylserine

Phosphatidylserine, a phospholipid derived from this compound, shares therapeutic benefits (e.g., cognitive enhancement) but differs in bioavailability. While this compound supplements directly modulate oxidative stress and neuropeptide expression , phosphatidylserine’s effects are mediated through membrane integration and signaling pathways .

Antioxidant Mechanisms

This compound upregulates Nrf2 and HO-1 in endothelial cells, reducing ROS and improving oxidative stress markers (e.g., MDA, GSH) . This mechanism is distinct from antioxidants like vitamin C, which directly scavenge free radicals. This compound’s dual role as a metabolic precursor and antioxidant underscores its uniqueness .

Structural Polymorphism

This compound exists in three polymorphs (I, II, III) with differing mechanical properties. Polymorph I has a higher bulk modulus (23.4 GPa) than II (14.7 GPa) and III (13.9 GPa), reflecting structural variations in hydrogen bonding . Such polymorphism is rare among amino acids and impacts its industrial crystallization .

Therapeutic Efficacy and Risks

This compound improves symptoms in hereditary neuropathies (e.g., HSAN1) but exacerbates lipid accumulation in SPTLC2-ALS patients, highlighting context-dependent risks .

Biological Activity

L-serine is a non-essential amino acid that plays a crucial role in various biological processes, particularly in the central nervous system (CNS). Its significance extends to neurotransmission, metabolic pathways, and potential therapeutic applications in neurological disorders. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Metabolic Role of this compound

This compound is synthesized primarily in astrocytes and serves as a precursor for several important biomolecules. It is involved in:

- Protein Synthesis : this compound is integral to the synthesis of proteins and enzymes necessary for cellular functions.

- Sphingolipid Formation : It contributes to the production of sphingolipids, which are vital for cell membrane integrity and signaling.

- Neurotransmitter Regulation : this compound can be converted into D-serine, a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory formation .

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Function |

|---|---|

| Protein Synthesis | Building blocks for proteins |

| Sphingolipid Biosynthesis | Cell membrane structure and signaling |

| D-Serine Production | Modulation of NMDA receptor activity |

Neurological Implications

This compound's role in the CNS has garnered attention due to its neuroprotective properties. Studies indicate that it may help mitigate neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).

Case Study: this compound in Alzheimer's Disease

In a controlled study involving rat models of AD, treatment with this compound resulted in:

- Improved performance in cognitive tasks (Morris Water Maze test).

- Reduced levels of amyloid-beta plaques, associated with AD pathology.

- Attenuation of neurofibrillary tangles, a hallmark of AD .

Therapeutic Potential

Recent clinical trials have explored the therapeutic potential of this compound supplementation, particularly in conditions linked to NMDA receptor dysfunction.

Study on GRIN2B-related Disorders

A series of n-of-1 trials were conducted to evaluate the efficacy of this compound in children with GRIN2B mutations. The primary outcomes included assessments of developmental skills and overall quality of life indicators:

- Results : Initial findings suggest improvements in cognitive function and daily living skills among participants receiving this compound compared to placebo .

Table 2: Summary of Clinical Trials Involving this compound

| Study Type | Condition | Dosage | Outcome |

|---|---|---|---|

| Case Study | GRIN2B-related NDD | Individualized | Improved cognitive function |

| Preclinical Trial | ALS | 210 mg/kg/day (p.o.) | Reduced reactive gliosis |

| Animal Model | Alzheimer's Disease | 62.5 mg/mL (i.p.) | Decreased amyloid-beta production |

Dietary Sources and Cognitive Function

Research indicates that dietary intake of serine is associated with cognitive function. A study highlighted that higher consumption of serine from dairy products correlates with better memory performance in adults .

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways of L-serine in mammalian systems, and what experimental methods are used to quantify their activity?

- This compound is synthesized via the phosphorylated pathway (3-phosphoglycerate → phosphoserine → this compound) and the glycine-serine interconversion pathway mediated by serine hydroxymethyltransferase (SHMT). To quantify pathway activity, researchers employ isotopic tracing (e.g., ¹³C-glucose) coupled with LC-MS to track carbon flux. Enzyme kinetics assays (e.g., PSPH phosphatase activity) and RT-qPCR for gene expression (e.g., PSPH, SHMT1/2) are standard .

Q. How can researchers assess the role of this compound in neuronal function using in vitro models?

- Primary neuronal cultures or iPSC-derived neurons are treated with this compound-depleted media to mimic deficiency states. Functional assays include electrophysiology (patch-clamp for NMDA receptor activity), immunostaining for synaptic markers (e.g., synaptophysin), and metabolomic profiling to correlate serine levels with neurotransmitter synthesis (e.g., D-serine, glycine). Controls should include this compound supplementation to rescue phenotypes .

Q. What standardized assays are recommended for measuring this compound concentrations in biological samples?

- High-performance liquid chromatography (HPLC) with fluorescence detection (pre-column derivatization using o-phthalaldehyde) provides sensitivity for low-concentration samples (e.g., CSF). For high-throughput analysis, LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-L-serine) ensures precision. Enzymatic assays (e.g., serine dehydratase coupled to NADH oxidation) are cost-effective alternatives .

Advanced Research Questions

Q. How can discrepancies between in silico metabolic predictions (e.g., E. coli models) and experimental data on this compound biosynthesis be resolved?

- Discrepancies often arise from incorrect assumptions about reaction reversibility. For example, E. coli models initially predicted this compound synthesis via glycine hydroxymethyltransferase (GHMT2r) reversibility, but experimental fitness data showed serA/B/C knockout strains retained viability. Curating models to enforce GHMT2r irreversibility and validating with ¹³C-flux balance analysis (FBA) reconciles predictions with empirical data .

Q. What methodological considerations are critical when designing longitudinal studies to evaluate this compound's neurorestorative effects in stroke models?

- In permanent middle cerebral artery occlusion (pMCAO) models, administer this compound intravenously post-injury at therapeutic windows (e.g., 6–24 hours). Use MRI/MRS for real-time tracking of infarct volume and serine metabolism. Histopathological endpoints (e.g., BrdU+ neural stem cells, CD31+ microvessels) must be paired with behavioral tests (e.g., Morris water maze) to link biochemical changes to functional recovery .

Q. How should researchers address conflicting data on this compound's efficacy in neurodegenerative disease models?

- Contradictions may stem from model-specific variability (e.g., transgenic vs. toxin-induced Parkinson’s models). Standardize dosing regimens (e.g., 100–300 mg/kg/day in rodents) and control for dietary serine intake. Meta-analyses using PRISMA guidelines can identify confounding factors (e.g., gut microbiota serine production) .

Q. What strategies optimize CRISPR-Cas9 screens for identifying this compound sensitivity genes in cancer cell lines?

- Use pooled sgRNA libraries in serine-depleted media and apply positive selection for resistant clones. Integrate RNA-seq to validate hits (e.g., PHGDH amplification) and cross-reference with DepMap dependency data. Functional validation via shRNA knockdown and rescue experiments with serine precursors (e.g., 3-phosphoglycerate) confirms mechanistic links .

Methodological Frameworks

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps (e.g., serine’s role in neurovascular unit repair) .

- Data Analysis : Apply Cyber-T for microarray statistical rigor (ANOVA with Benjamini-Hochberg correction) and PicroPrep for noise reduction in transcriptomic datasets .

- Reproducibility : Document synthetic protocols for novel serine analogs in Supporting Information, including NMR/HPLC purity data (>95%) and detailed reaction conditions (e.g., solvent, catalysts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.